Isofloxythepin

Description

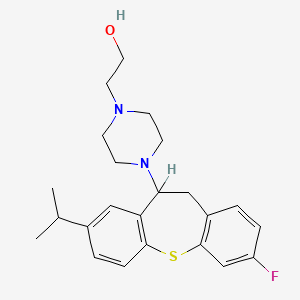

Structure

3D Structure

Properties

CAS No. |

70931-18-9 |

|---|---|

Molecular Formula |

C23H29FN2OS |

Molecular Weight |

400.6 g/mol |

IUPAC Name |

2-[4-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol |

InChI |

InChI=1S/C23H29FN2OS/c1-16(2)17-4-6-22-20(13-17)21(26-9-7-25(8-10-26)11-12-27)14-18-3-5-19(24)15-23(18)28-22/h3-6,13,15-16,21,27H,7-12,14H2,1-2H3 |

InChI Key |

XDBMBHVYXPBOPL-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)CCO)C=CC(=C3)F |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)CCO)C=CC(=C3)F |

Other CAS No. |

70931-18-9 |

Synonyms |

3-fluor-8-isopropyl-10-(4-(2-hydroxyethyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin isofloxythepin isofloxythepin, 10-(14)C-labeled |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Isofloxythepin and Its Analogs

Synthetic Pathways for Isofloxythepin

The synthesis of this compound (designated as compound I) has been detailed in chemical literature, often involving multi-step pathways from tricyclic precursors. One notable synthetic route for this compound and its metabolite IV proceeds via specific acid and ester intermediates, namely acids IX and XI, and esters X and XII. nih.gov

A key intermediate in the synthesis of this compound (I) is enamine VIII. This enamine can be prepared from 3-fluoro-8-(2-propyl)dibenzo[b,f]thiepin-10(11H)-one through two distinct methods. Following its preparation, enamine VIII is subsequently reduced to yield this compound (I). nih.gov

Methodologies for this compound Analog and Derivative Development

The development of this compound analogs and derivatives often stems from the broader synthesis of novel Isoquinolinone derivatives, a class of compounds that includes this compound itself. This approach has led to the creation of potential multi-target antipsychotics characterized by improved pharmacological profiles. uni.lu

Specific examples of analog development include:

Cloflumide (II) Synthesis: Cloflumide (II), a related tricyclic neuroleptic, was synthesized through a reaction involving 2,10-dichloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin and 3-(1-piperazinyl)propionamide. This intermediate was then oxidized to produce the sulfoxide (B87167) XVI. nih.gov

Unsaturated Analogue of Clopithepin (XVII) Preparation: The unsaturated analogue XVII of clopithepin (III) was prepared starting from 2-chlorodibenzo[b,f]thiepin-10(11H)-one. This compound was reacted with 2-bromoethanol (B42945) in the presence of 4-toluenesulfonic acid in boiling benzene (B151609), followed by a substitution reaction with 2-(1-piperazinyl)ethanol. nih.gov

These methodologies highlight the strategic chemical modifications applied to the core dibenzothiepin scaffold to explore derivatives with varied properties.

Structural Modifications and their Impact on Pharmacological Properties of this compound Derivatives

This compound is characterized by its dibenzo[b,f]thiepin (B8686691) backbone, along with a fluorine substituent and an isopropyl group attached to the ring system. These structural features are believed to influence its pharmacokinetic properties. wikipedia.org A crucial part of this compound's pharmacophore is the isoxazole (B147169) ring and its N-oxide, which are instrumental in enabling its high-affinity binding to 5-HT2A receptors. uni.lu Research indicates that the presence of multiple aromatic (hydrophobic) moieties is not a prerequisite for high-affinity 5-HT2A receptor binding and antagonist activity, suggesting that this compound's unique structure is specifically optimized for this interaction. uni.lu

Pharmacologically, this compound exhibits high affinity for both dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, while demonstrating low affinity for off-target receptors. uni.lu It functions as a potent dopamine receptor antagonist, exhibiting prolonged pharmacological action and strong binding at D2 receptors. guidetopharmacology.org The compound's IC50 for displacing [3H]spiperone binding is 0.8 nM, and its binding is not easily dissociated in vitro, even after repeated washing with drug-free buffer. guidetopharmacology.org This strong, non-competitive inhibition of [3H]spiperone binding further underscores its potent D2 receptor antagonism. guidetopharmacology.org

Comparative studies with other neuroleptics like chlorpromazine (B137089) and haloperidol (B65202) have revealed this compound's effects on histamine (B1213489) systems. This compound, along with chlorpromazine and haloperidol, inhibited histamine-induced contraction of guinea pig ileum and the specific [3H]mepyramine binding to guinea pig brain membranes in a dose-dependent manner. The order of effectiveness in inhibiting these reactions was chlorpromazine > this compound > haloperidol. nih.gov this compound also showed an inhibitory action on histamine turnover in the brain, a property not observed with chlorpromazine or haloperidol. nih.gov

The impact of structural modifications on pharmacological properties is evident in related compounds:

Enamine VIII (V⁄FB-17 156): This compound was found to be a strong neuroleptic agent, exhibiting properties similar to this compound (I). nih.gov

Enol Ether XVII (V⁄FB-17 733): In contrast, this analogue was characterized as a mild neuroleptic agent, notably with practically no cataleptic effects. nih.gov

Table 1: Comparative Pharmacological Properties of this compound and Related Compounds

| Compound | Receptor Affinity (Key Receptors) | IC50 for [3H]spiperone binding (D2) | Neuroleptic Activity | H1-Antagonist Properties (Comparative) | Histamine Turnover in Brain |

| This compound (I) | High D2, High 5-HT2A uni.lu | 0.8 nM guidetopharmacology.org | Strong uni.lu | Intermediate (vs. chlorpromazine, haloperidol) nih.gov | Decreases nih.gov |

| Enamine VIII | Not specified | Not specified | Strong (similar to I) nih.gov | Not specified | Not specified |

| Enol Ether XVII | Not specified | Not specified | Mild, non-cataleptic nih.gov | Not specified | Not specified |

| Chlorpromazine | D2 antagonist wikipedia.org | Not specified | Strong nih.gov | Stronger than this compound nih.gov | No effect nih.gov |

| Haloperidol | Strong D2 antagonist nih.gov | Not specified | Strong nih.gov | Weaker than this compound nih.gov | No effect nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Scaffolds

A key finding in SAR studies is the importance of the isoxazole ring and its N-oxide within the this compound pharmacophore. These moieties are critical for achieving high-affinity binding to 5-HT2A receptors, which is essential for its antipsychotic activity as a potent 5-HT2A serotonin receptor antagonist. uni.lu Interestingly, studies have indicated that the presence of multiple aromatic (hydrophobic) moieties is not a prerequisite for this high-affinity binding and antagonist activity, suggesting that the specific arrangement and nature of the groups in this compound are optimized for its target interactions. uni.lu

The prolonged D2 receptor blockade and the strong, non-dissociable binding observed with this compound (IC50 of 0.8 nM for [3H]spiperone displacement) highlight the significance of its structural features in conferring high potency and sustained action at dopamine D2 receptors. guidetopharmacology.org

Furthermore, the comparison between this compound (I) and its structurally related compounds, such as enamine VIII and enol ether XVII, provides direct evidence of SAR. Enamine VIII, structurally similar to this compound, also exhibits strong neuroleptic properties. nih.gov In contrast, the enol ether XVII, despite its structural relationship, displays a milder neuroleptic effect and lacks the cataleptic side effects associated with some neuroleptics. nih.gov This difference underscores how specific modifications, even seemingly minor ones, can lead to distinct pharmacological profiles, guiding the design of future derivatives with improved therapeutic indices.

Molecular and Cellular Pharmacodynamics of Isofloxythepin

Isofloxythepin's Interactions with Neurotransmitter Receptors

The therapeutic efficacy and side-effect profile of antipsychotic drugs are largely determined by their affinity for and activity at a range of neurotransmitter receptors. This compound is no exception, demonstrating a unique fingerprint of interactions with dopamine (B1211576), serotonin (B10506), histamine (B1213489), and alpha-adrenergic receptors.

Dopamine Receptor Binding and Antagonism (D1, D2)

This compound exhibits a potent and prolonged antagonism at dopamine D2 receptors, a hallmark of many neuroleptic agents. In vitro studies have demonstrated its high affinity for these receptors, with an IC50 value of 0.8 nM for displacing the binding of [3H]spiperone, a well-known D2 antagonist. nih.gov This strong binding affinity translates to a significant and lasting blockade of D2 receptors in the striatum. Research has shown that a single administration of this compound can lead to a significant blockade of D2 receptors for up to four days. nih.gov This prolonged action is attributed to the slow dissociation of this compound from the D2 receptor complex. nih.gov

While its action on D2 receptors is well-documented, specific binding affinity data for this compound at the dopamine D1 receptor is not extensively available in the current scientific literature. However, the blockade of dopamine receptors by this compound is understood to be a key mechanism in its antipsychotic effects. nih.gov

Table 1: this compound Dopamine Receptor Binding Affinity

| Receptor Subtype | Binding Affinity (IC50) | Reference |

|---|---|---|

| D2 | 0.8 nM | nih.gov |

| D1 | Data not available | - |

Serotonin Receptor Binding and Antagonism (5-HT2A)

Many atypical antipsychotics exhibit a strong binding affinity for serotonin 5-HT2A receptors, which is believed to contribute to their improved side-effect profile, particularly concerning extrapyramidal symptoms. While the broader class of dibenzothiepin derivatives often interacts with serotonin receptors, specific quantitative binding data for this compound at the 5-HT2A receptor is not currently well-documented in publicly available research.

Histamine Receptor Binding and Antagonism (H1, H2)

This compound has been shown to possess antagonist properties at histamine H1 receptors. Comparative studies indicate that its potency as an H1 antagonist is intermediate between that of chlorpromazine (B137089) and haloperidol (B65202). This interaction with H1 receptors is a common feature among many antipsychotic drugs and is often associated with sedative side effects. In contrast, studies have shown that this compound does not affect histamine H2 receptors.

Alpha-Adrenoceptor Binding and Modulation (alpha-1, alpha-2)

Evidence suggests that this compound interacts with alpha-1 adrenergic receptors. Studies on the enantiomers of this compound indicate that they possess the ability to block alpha-1 adrenoceptors. Blockade of these receptors can contribute to cardiovascular side effects such as orthostatic hypotension. Detailed quantitative binding affinity data for this compound at alpha-1 adrenoceptors, as well as information regarding its interaction with alpha-2 adrenoceptors, are limited in the available scientific literature.

Intracellular Signaling Pathway Modulation by this compound

The binding of this compound to its target receptors initiates a cascade of intracellular events that ultimately alter neuronal function. A key aspect of this is the modulation of second messenger systems.

Effects on Neurotransmitter Turnover and Metabolism

Histamine

Research indicates that this compound has an inhibitory action on histamine turnover in the brain. nih.govjst.go.jpresearchgate.net Studies comparing its effects with other neuroleptics like chlorpromazine and haloperidol found that this compound was unique in its ability to decrease the accumulation of tele-methylhistamine, a metabolite of histamine, in the brain. nih.govjst.go.jpresearchgate.net This suggests a reduction in the rate at which histamine is synthesized, released, and metabolized.

In addition to its effects on turnover, this compound also acts as a histamine H1 receptor antagonist. nih.govjst.go.jpresearchgate.net Its potency in this regard is intermediate between that of chlorpromazine and haloperidol. nih.govjst.go.jpresearchgate.net However, it does not appear to interact with histamine H2 receptors. nih.govjst.go.jp

| Compound | Effect on Histamine Turnover | H1 Receptor Antagonism Potency | H2 Receptor Interaction |

|---|---|---|---|

| This compound | Decrease | Intermediate | No effect |

| Chlorpromazine | No effect | High | - |

| Haloperidol | No effect | Low | - |

Dopamine

The interaction of this compound with the dopamine system is multifaceted. It is a potent antagonist of the dopamine D2 receptor, exhibiting strong and prolonged binding to these sites. nih.gov This blockade of D2 receptors initiates a cascade of effects on dopamine turnover and metabolism.

Studies have shown a biphasic effect of this compound on dopamine metabolism. Initially, administration of this compound leads to an increase in the concentration of homovanillic acid (HVA), the major metabolite of dopamine. This suggests an initial acceleration of dopamine turnover as the brain attempts to compensate for the receptor blockade. However, after a period of four to five days, a significant decrease in HVA levels is observed. This subsequent reduction is indicative of the development of dopaminergic supersensitivity, a state where the postsynaptic neurons become more responsive to dopamine.

Pharmacophore Analysis and Stereochemical Determinants of this compound's Molecular Recognition

The specific molecular features of this compound that govern its interaction with biological targets can be understood through pharmacophore analysis and an examination of its stereochemical properties.

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For antipsychotic drugs targeting the dopamine D2 receptor, a common pharmacophore includes a protonatable nitrogen atom, an aromatic ring, and a hydrophobic site, all positioned at specific distances from each other. While a specific pharmacophore model for this compound is not extensively detailed in the available literature, its dibenzo[b,f]thiepin (B8686691) core structure provides the necessary aromatic and hydrophobic features. The piperazine (B1678402) ring contains the protonatable nitrogen, a key element for interaction with the aspartate residue in the third transmembrane domain of the D2 receptor.

Preclinical Pharmacological Efficacy and Systemic Effects of Isofloxythepin in Model Organisms

In Vitro Pharmacological Characterization of Isofloxythepin

In vitro studies are crucial for elucidating the direct interactions of a compound with specific molecular targets, such as receptors and enzymes, and for understanding its effects on cellular pathways.

Receptor Binding Affinity and Selectivity Assays

This compound demonstrates high binding affinity for key dopamine (B1211576) receptors in vitro. In competitive binding assays, this compound competed for the binding of [3H]SCH 23390 to striatal D1 receptors with an IC50 value of 6.1 x 10^-10 M (0.61 nM) nih.gov. Similarly, it competed for the binding of [3H]spiperone to striatal D2 receptors with an IC50 value of 8.4 x 10^-10 M (0.84 nM) nih.gov. These findings indicate that this compound possesses high affinity for both D1 and D2 dopamine receptor subtypes in vitro. Furthermore, this compound has been shown to bind to alpha 1-adrenoceptors in the rat brain cortex [1, 1 (previous search)].

The in vitro binding affinities are summarized in the table below:

| Receptor Type | Ligand Used for Assay | IC50 (nM) | Reference |

| Dopamine D1 | [3H]SCH 23390 | 0.61 | nih.gov |

| Dopamine D2 | [3H]spiperone | 0.84 | nih.gov |

| Alpha 1-adrenoceptor | Not specified (Binding demonstrated) | Not quantified | [1 (previous search)] |

Enzyme Activity Modulation Studies

This compound has been shown to modulate enzyme activity related to dopaminergic signaling. Specifically, it inhibited the D1 receptor-mediated, dopamine-stimulated adenylate cyclase in striatal tissue in vitro nih.govnih.gov. This inhibitory effect on dopamine-stimulated adenylate cyclase is a characteristic often observed with antipsychotic agents [12 (previous search), 20 (previous search)].

Cellular Pathway Perturbation and Gene Expression Analyses

While comprehensive, detailed research findings specifically on this compound's effects on cellular pathway perturbation and gene expression analyses are not extensively documented in the provided literature, general methodologies for such studies are well-established in pharmacological research [17, 21, 22 (previous search), 27, 29 (previous search)]. These analytical approaches, which include techniques like single-cell RNA sequencing (scRNA-seq) and high-throughput screens (HTSs), aim to identify how compounds alter gene expression profiles and perturb signaling pathways at a cellular resolution tocris.com. Such analyses can provide insights into the mechanism of action of bioactive chemicals by comparing their transcriptional signatures with those of known genetic perturbations wikipedia.org. Although the DepMap compound summary for this compound indicates correlation analyses against expression features, specific data or detailed findings on perturbed pathways or gene expression changes induced by this compound are not provided nih.gov.

In Vivo Behavioral and Physiological Pharmacology of this compound in Animal Models

In vivo studies are critical for evaluating the complex physiological and behavioral effects of a compound within a living system, providing insights into its potential therapeutic efficacy.

Antipsychotic-like Efficacy Models

This compound has demonstrated antipsychotic-like efficacy in various animal models. It is recognized as a dibenzothiepin neuroleptic and has shown efficacy in reversing symptoms such as hyperlocomotion and head twitch in animal models [1 (previous search), 2].

In studies investigating its effects on dopamine receptor-mediated behaviors, this compound pretreatment in rats significantly impacted D2 agonist-stimulated stereotyped behavior. Fifteen hours after a single subcutaneous injection of this compound (1 mg/kg), quinpirole-stimulated stereotyped behavior was completely abolished nih.gov. In contrast, D1 agonist SKF 38393-stimulated grooming behavior was not affected at this time point nih.gov. This suggests a selective in vivo antagonism of D2 receptor-mediated behaviors. Higher doses of this compound (5 or 10 mg/kg) produced a D2 receptor blockade that lasted for more than a week, which correlated with an inhibition of apomorphine-induced stereotypy nih.gov. Animal models utilizing stereotypies and hyperlocomotion are standard approaches to evaluate the efficacy of antipsychotic drugs nih.govnih.gov.

Anticonvulsant Activity Assessment

This compound exhibits anticonvulsant activity in specific animal models. It was found to inhibit post-decapitation convulsions in rats in a dose-dependent manner [1 (previous search)]. This inhibitory effect was characterized by a decrease in the incidence and a shortening of the duration of convulsions [1 (previous search)]. The mechanism underlying this anticonvulsant activity is believed to involve the blockade of postsynaptic alpha 1-adrenoceptors [1 (previous search)]. Other neuroleptics such as oxyprothepin, zotepine, and chlorpromazine (B137089) also inhibited these convulsions, while haloperidol (B65202) did not [1 (previous search)].

| Behavioral Model | Observed Effect of this compound | Associated Receptor/Mechanism | Reference |

| Quinpirole-stimulated stereotypy | Completely abolished (1 mg/kg SC, 15h post-treatment) | Dopamine D2 receptor antagonism | nih.gov |

| SKF 38393-stimulated grooming | Unaffected (1 mg/kg SC, 15h post-treatment) | Lack of in vivo D1 antagonism at this time point | nih.gov |

| Apomorphine-induced stereotypy | Inhibited (5-10 mg/kg, effect lasted >1 week) | Prolonged D2 receptor blockade | nih.gov |

| Post-decapitation convulsions | Dose-dependent inhibition (0.05-2.0 mg/kg SC) | Postsynaptic alpha 1-adrenoceptor blockade | [1 (previous search)] |

Investigational Therapeutic Applications and Mechanistic Basis for Isofloxythepin

Research into Neuropsychiatric Potential of Isofloxythepin

This compound has been investigated for its potential in treating neuropsychiatric conditions, primarily through its interactions with dopaminergic, serotonergic, and histaminergic systems.

Underlying Mechanisms in Dopaminergic System Dysregulation

This compound interacts with dopamine (B1211576) receptors, specifically D1 and D2 receptors, which are crucial in the pathophysiology of neuropsychiatric disorders like schizophrenia, where hyperactive dopaminergic signaling is a significant factor. biorxiv.orgmdpi.commdpi.comfrontiersin.org In in vitro studies, this compound demonstrated high binding affinity for both D1 and D2 receptors. Its inhibitory concentration 50% (IC50) values were reported as 6.1 x 10⁻¹⁰ M for D1 receptors and 8.4 x 10⁻¹⁰ M for D2 receptors. biorxiv.org Furthermore, it was shown to inhibit D1 receptor-mediated, dopamine-stimulated adenylate cyclase in striatal tissue. biorxiv.org

However, in vivo investigations revealed a differential effect: while this compound exhibited high affinity for both D1 and D2 receptors in vitro, it notably lacked D1 antagonistic potency in vivo. biorxiv.org Conversely, it completely abolished D2 agonist-stimulated stereotyped behavior, indicating a prominent D2 antagonistic effect in living systems. biorxiv.org D2-like receptors, which include D2, D3, and D4 subtypes, are primary targets for many antipsychotic medications and are known to inhibit cyclic AMP (cAMP) formation. rsc.orgmdpi.commdpi.com Research also suggests that a single administration of this compound can induce dopaminergic supersensitivity within the nigrostriatal system. biorxiv.org

Table 1: In Vitro Binding Affinities of this compound to Dopamine Receptors

| Receptor Type | IC50 Value (M) |

| D1 | 6.1 x 10⁻¹⁰ |

| D2 | 8.4 x 10⁻¹⁰ |

Role of Serotonergic and Histaminergic Systems in Efficacy

Beyond its dopaminergic interactions, this compound's neuropsychiatric potential is also linked to its effects on the serotonergic and histaminergic systems. The compound interacts with serotonin (B10506) receptors, acting as a potent 5-HT2A serotonin receptor antagonist with high affinity. biorxiv.org The isoxazole (B147169) ring and its N-oxide are identified as key structural components contributing to its high-affinity binding to 5-HT2A receptors. biorxiv.org Many antipsychotic drugs, particularly atypical ones, antagonize both dopamine and 5-HT2 receptors, often showing a preferential high affinity for 5-HT2A over D2. nih.gov Serotonin receptors play a broad role in various neurological and biological processes, including mood, attention, and cognition, and their dysregulation is implicated in conditions such as depression and schizophrenia. mdpi.comnih.gov

This compound is also characterized as a neuroleptic with H1-antagonist properties. nih.gov Its potency as an H1-antagonist is described as intermediate between that of chlorpromazine (B137089) and haloperidol (B65202). nih.gov Furthermore, studies indicate that this compound may exert an inhibitory action on histamine (B1213489) turnover in the brain. nih.gov Notably, it did not affect the histamine-induced relaxation of rat uterus, a process mediated by H2-receptors, suggesting a selective antagonism for H1 receptors over H2 receptors. nih.gov Histamine mediates its diverse physiological effects through four receptor subtypes: H1R, H2R, H3R, and H4R. frontiersin.orgresearchgate.netmdpi.comzju.edu.cn H1R activation is generally associated with neuronal excitation. rsc.org

Antiviral Research Potential of this compound against SARS-CoV-2 Main Protease (Mpro)

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication and transcription, making it an attractive target for antiviral drug development. mdpi.commdpi.combiorxiv.org this compound has been identified in research as a compound with potential antiviral activity against SARS-CoV-2 Mpro.

Identification and Characterization of Binding Sites (Active Site and Allosteric)

Research involving massive X-ray crystallographic screening of drug libraries against SARS-CoV-2 Mpro identified this compound as a compound that binds to the protease. biorxiv.orgnih.gov The active site of Mpro is located in a cleft between its two N-terminal domains and contains a catalytic dyad composed of Cys145 and His41. mdpi.comnih.gov This active site is further divided into several subsites, including S1, S1', S2, and S4, which are crucial for substrate recognition and inhibitor binding. mdpi.com

Beyond the active site, studies have also revealed the existence of two previously unreported allosteric binding sites on Mpro. biorxiv.orgnih.gov These allosteric sites, located outside the enzymatic active site (e.g., at the native dimer interface or in a cleft between the catalytic and dimerization domains), represent alternative targets for drug development against SARS-CoV-2. biorxiv.orgrsc.orgnih.gov

Molecular Interactions and Covalent Binding Mechanisms with Mpro

This compound has been shown to bind covalently to the active site of SARS-CoV-2 Mpro. biorxiv.org Specifically, breakdown products of this compound are observed to be covalently bound as a Michael-acceptor to Cys145, a key catalytic residue in the Mpro active site. biorxiv.org This covalent binding mechanism often involves a two-step process: initial reversible non-bonded interactions position the inhibitor, followed by a nucleophilic attack from the Cys145 thiol group on an electrophilic center of the inhibitor, forming a stable adduct. biorxiv.org The catalytic dyad (Cys145-His41) plays a crucial role in activating the covalent inhibitor by facilitating the deprotonation of Cys145, thereby enhancing its nucleophilicity for the reaction. mdpi.com

Structure-Based Drug Design Approaches for this compound Analogs as Antivirals

Structure-based drug design (SBDD) is a powerful approach utilized in the development of antiviral drugs targeting SARS-CoV-2 Mpro. mdpi.combiorxiv.orgresearchgate.net This methodology leverages the known three-dimensional structure and catalytic mechanism of Mpro to design and optimize novel inhibitors. biorxiv.orgresearchgate.net The availability of numerous crystal structures of Mpro, including those in complex with various inhibitors, facilitates the rational design of compounds with improved binding affinity and specificity. biorxiv.orgresearchgate.net

For this compound and its potential analogs, SBDD approaches would involve modifying its chemical structure to enhance its inhibitory activity against Mpro, improve pharmacokinetic properties, and reduce cytotoxicity. biorxiv.orgbiorxiv.org This can include designing compounds that mimic the natural peptide substrate of Mpro or those that form specific interactions with residues within the active or allosteric binding sites. Computational methods such as molecular docking and molecular dynamics simulations are often employed to predict binding poses, assess binding efficiency, and validate the interactions of designed analogs with the protease. mdpi.commdpi.comresearchgate.net The goal is to create lead compounds with favorable drug-like properties that can effectively block viral replication. biorxiv.orgresearchgate.net

Applications in Aquatic Animal Reproduction (e.g., ovulation induction via dopaminergic inhibition)

This compound, a chemical compound, plays a significant role in the field of aquaculture, particularly in the artificial propagation of various aquatic animal species. Its primary application lies in facilitating ovulation induction through its action as a dopaminergic inhibitor. cabidigitallibrary.orgagriculturejournals.czscribd.comcas.czresearchgate.nettdl.org

The reproductive processes in many fish species, especially those belonging to the Cyprinidae family (e.g., common carp), are subject to inhibitory control by dopamine. cabidigitallibrary.orgagriculturejournals.cztdl.orgfrontiersin.orgscialert.net Dopamine, a neurotransmitter, acts to suppress the secretion of luteinizing hormone (LH) from the pituitary gland. cabidigitallibrary.orgagriculturejournals.cztdl.orgfrontiersin.org LH is a crucial gonadotropin indispensable for the final stages of gametogenesis, including final oocyte maturation and ovulation. agriculturejournals.czfrontiersin.orgnih.gov In captive breeding environments, many cyprinids exhibit reproductive dysfunction, often manifested as a failure to undergo final oocyte maturation and ovulation due to this strong dopaminergic inhibition. agriculturejournals.czagriculturejournals.cz

This compound counteracts this inhibitory effect of dopamine. By acting as a dopamine antagonist, this compound disinhibits the dopaminergic pathway, thereby strengthening the stimulation of gonadotropin cells. agriculturejournals.cz This leads to an enhanced preovulatory surge of LH, which is essential for inducing final oocyte maturation and subsequent ovulation. cabidigitallibrary.orgagriculturejournals.cztdl.orgscialert.net The combination of gonadotropin-releasing hormone analogues (GnRHa) with dopamine inhibitory factors like this compound has been developed into an exceptionally effective strategy for successful artificial reproduction in cyprinids and other fish species, overcoming the reproductive challenges often encountered in controlled conditions. agriculturejournals.czscialert.netagriculturejournals.czmdpi.com

Advanced Analytical Methodologies for Isofloxythepin Research

Chromatographic Techniques for Quantitative Analysis of Isofloxythepin

Chromatographic methods are fundamental for the separation, identification, and quantification of this compound and its potential metabolites in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound and Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique widely employed for the analysis of volatile and thermally stable compounds, including small molecular metabolites. It offers high chromatographic separation power, reproducible retention times, robust quantitation, and high selectivity and sensitivity, facilitating compound identification through comparison with commercial spectral libraries. innovatechlabs.com For many metabolites, particularly those found centrally in metabolism, GC-MS analysis often requires a two-step chemical derivatization to reduce polarity and increase thermal stability and volatility. innovatechlabs.comnih.gov This typically involves methoximation of carbonyl moieties and silylation of polar functional groups such as carboxyl, hydroxyl, amino, and thiol groups. innovatechlabs.comnih.gov

While specific detailed protocols for this compound and its metabolites using GC-MS were not extensively detailed in the provided search results, mass spectrometry analysis has been employed in research involving this compound, suggesting its utility in characterizing the compound, for instance, by indicating the loss of a bromine atom. scispace.comd-nb.info This implies that GC-MS, or related mass spectrometry techniques, could be valuable for identifying and quantifying this compound and its breakdown products or metabolites, especially if they are amenable to gas phase separation after appropriate derivatization.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., Fluorometric)

High-Performance Liquid Chromatography (HPLC) coupled with fluorometric detection has been established as a highly sensitive method for the determination of this compound (IFT) in biological fluids. d-nb.infonih.gov This method involves a derivatization step to enable fluorometric detection. This compound is treated with 1-anthroyl (AN) nitrile in the presence of triethylamine (B128534) at 70°C, leading to a condensation reaction that yields the AN derivative (IFT-AN) within 60 minutes. d-nb.infonih.gov

The chromatographic separation of IFT-AN is achieved using a YMC-PACK A-302-ODS column with a mobile phase consisting of 0.2% ammonium (B1175870) bicarbonate-methanol-acetonitrile (1:4:9). d-nb.infonih.gov A linear calibration curve is observed in the range of 0.15-12.89 ng by plotting the ratio of the peak height of IFT to that of an internal standard against the amount of IFT. d-nb.infonih.gov Efficient clean-up of this compound from canine plasma and urine samples is achieved through extraction with n-hexane under basic conditions, followed by derivatization with AN nitrile. The resulting product is then extracted with hexane-benzene in the presence of acetonitrile (B52724) under acidic conditions before HPLC analysis. d-nb.infonih.gov

The quantitation limit for this compound in canine plasma has been estimated at 0.6 ng/ml. d-nb.infonih.gov The recovery rates for standard samples added to canine plasma and urine were found to be robust, at 93.9% and 95.9%, respectively. d-nb.infonih.gov

Table 1: HPLC-Fluorometric Parameters for this compound Analysis

| Parameter | Detail |

| Derivatization Agent | 1-anthroyl (AN) nitrile + triethylamine |

| Reaction Temperature | 70°C |

| Reaction Time | 60 minutes |

| Column | YMC-PACK A-302-ODS |

| Mobile Phase | 0.2% ammonium bicarbonate-methanol-acetonitrile (1:4:9) |

| Linear Range | 0.15-12.89 ng |

| Quantitation Limit | 0.6 ng/ml (in canine plasma) |

| Recovery (Plasma) | 93.9% |

| Recovery (Urine) | 95.9% |

Radioligand Binding Assays for Receptor Characterization and Ligand Affinity Determination

Radioligand binding assays are widely utilized in pharmacology to characterize receptors and determine the affinity and selectivity of ligands. nih.govsci-hub.se These assays involve incubating a preparation of the receptor (e.g., tissue sections, cultured cells, or homogenates) with a radiolabeled ligand. nih.gov The binding interactions are measured by quantifying the receptor-bound radioligand. sci-hub.se

Key parameters determined through these assays include:

Affinity (Kd): The equilibrium dissociation constant, representing the concentration at which 50% of the receptors are occupied by the radioligand. A lower Kd indicates higher affinity. nih.gov

Receptor Density (Bmax): The maximum number of binding sites, providing an estimate of the total number of receptors in the assay that can bind the radioligand. nih.gov

Specificity: How selective a ligand is for one receptor versus other similar receptors. nih.gov

Saturation experiments involve incubating increasing concentrations of a radiolabeled ligand to determine Kd and Bmax. nih.gov Competition binding assays assess the affinity and selectivity of an unlabeled ligand by its ability to compete for the binding of a fixed concentration of a radiolabeled ligand to a receptor. nih.gov Kinetic assays measure the rates of association and dissociation, from which a kinetic Kd can be derived. nih.gov

While radioligand binding assays are a standard methodology for characterizing ligand-receptor interactions, specific data detailing the application of these assays for this compound, including its binding affinities (Kd values) or receptor occupancy profiles, were not identified in the provided search results. However, the principles of these assays are broadly applicable for characterizing the interaction of any compound, including this compound, with its target receptors.

Spectroscopic and Structural Elucidation Methods for this compound-Target Complexes (e.g., X-ray Crystallography)

Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds and their complexes. Among these, X-ray crystallography provides atomic-resolution three-dimensional structures, which are critical for understanding drug-target interactions. scispace.comopenmedscience.com

This compound has been successfully studied using X-ray crystallography in complex with the SARS-CoV-2 Main Protease (Mpro), a crucial drug target for antiviral development. innovatechlabs.comscispace.comd-nb.info The crystal structure of SARS-CoV-2 Mpro bound to this compound has been deposited in the Protein Data Bank (PDB) under code 7AY7. innovatechlabs.comscispace.com This structural information reveals key details about the binding of this compound to its target.

Table 2: X-ray Crystallography Data for this compound-SARS-CoV-2 Mpro Complex (PDB: 7AY7)

| Parameter | Value |

| PDB Structure Code | 7AY7 innovatechlabs.comscispace.com |

| Method | X-RAY DIFFRACTION innovatechlabs.com |

| Resolution | 1.55 Å scispace.com |

| Rwork/Rfree | 0.17/0.20 scispace.com |

| Occupancy | 0.30, 0.38 scispace.com |

| Binding Type | Covalent, thioether scispace.com |

| Binding Location | Cystein 145 scispace.com |

| Ligand RSCC/RSR | 0.60/0.51, 0.72/43 scispace.com |

| Antiviral Activity | EC50: 4.82 ± 0.33 µM scispace.com |

| vRNA Yield EC50 | 4.94 ± 0.58 µM scispace.com |

The high resolution of 1.55 Å provides detailed insights into the interactions between this compound and the enzyme's active site, specifically highlighting a covalent thioether binding to Cysteine 145. scispace.com This precise structural information is invaluable for structure-based drug design, enabling researchers to optimize the binding affinity and selectivity of drug molecules. openmedscience.com

In Vitro and In Vivo Imaging Techniques for this compound Distribution and Receptor Occupancy (e.g., in animal models)

Imaging techniques play a vital role in visualizing the distribution of compounds and assessing their receptor occupancy in both in vitro and in vivo settings, particularly in animal models. These methods offer real-time, non-invasive insights into pharmacokinetics and target engagement.

Commonly employed imaging modalities include:

Positron Emission Tomography (PET): Utilizes radiolabeled ligands (e.g., with 18F or 11C) to visualize and quantify receptor binding in living subjects. PET allows for the determination of receptor occupancy, which is the percentage of receptors bound by a drug at a given dose. nih.govnih.gov

Single-Photon Emission Computed Tomography (SPECT): Similar to PET, SPECT uses gamma-emitting radioisotopes to create three-dimensional images of tracer distribution. nih.gov

Fluorescence Imaging: Involves the use of fluorescently labeled compounds or reporters, detected by external light sources and low-light cameras. This technique can track the biodistribution of substances in real-time in animal models. nih.gov

Bioluminescence Imaging: Relies on the light produced by a chemical reaction between bioluminescent proteins (e.g., luciferases) and their substrates. It enables real-time visualization of compound distribution and cellular processes in vivo. nih.gov

Magnetic Resonance Imaging (MRI): While primarily used for anatomical imaging, advancements in MR agents allow for the visualization of compound localization in vivo. nih.gov

In Vivo Imaging System (IVIS): A versatile optical imaging system often used for tracking fluorescently or bioluminescently labeled cells or compounds in small animal models, providing semi-quantitative assessment of signal and localization.

These imaging techniques are crucial for understanding how a compound like this compound distributes within the body, reaches its target tissues, and occupies its intended receptors. This information is critical for preclinical development, informing dose selection and providing proof of target engagement. However, specific research findings detailing the in vitro or in vivo imaging of this compound's distribution or receptor occupancy in animal models were not identified in the provided search results.

Future Directions and Emerging Research Avenues for Isofloxythepin

Exploration of Novel Molecular Targets and Polypharmacology Beyond Established Receptors

While Isofloxythepin is primarily known for its antagonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, emerging research suggests its potential interaction with novel molecular targets, particularly in the context of antiviral activity. ontosight.ainih.gov Notably, this compound has been identified as binding covalently to the active site of the SARS-CoV-2 main protease (Mpro). biorxiv.orgnih.govblogspot.comscispace.commdpi.comresearchgate.netdokumen.pubnih.govnih.govmdpi.com This discovery positions this compound as a candidate for antiviral development, moving beyond its established role in neuropsychiatric disorders.

The concept of polypharmacology, where a single drug interacts with multiple targets, is a growing area of interest. While some efforts in developing Isoquinolinone derivatives (including this compound) aim to reduce off-target binding for improved antipsychotic profiles, the unexpected antiviral activity highlights a new dimension of its polypharmacological potential. ontosight.ai Future research will likely investigate the full spectrum of this compound's interactions with various receptors and enzymes, exploring its utility in diverse disease areas. The broader field of antipsychotic research is also actively seeking novel molecular targets beyond traditional dopaminergic pathways, with signal transduction systems and postsynaptic density (PSD) proteins being considered for their roles in schizophrenia pathophysiology. researchgate.net This broader search could open avenues for this compound or its derivatives to target these newly identified mechanisms.

Development of Advanced Preclinical Disease Models for this compound Evaluation

The evaluation of this compound's efficacy and mechanism of action has historically relied on animal models, where it demonstrated antipsychotic efficacy by reversing symptoms such as hyperlocomotion and head twitch. ontosight.ai Future research necessitates the development and utilization of more advanced preclinical disease models to provide a more comprehensive and translatable understanding of its therapeutic potential.

For its established neuroleptic applications, advanced models could include induced pluripotent stem cell (iPSC)-derived neuronal cultures from patients with specific psychiatric conditions, or more sophisticated animal models that better mimic the complex symptomatology and neuropathology of conditions like schizophrenia. In the context of its newly identified antiviral potential, the development of advanced in vitro systems, such as organ-on-a-chip models representing human lung tissue, and in vivo models, such as SARS-CoV-2 infected animal models (e.g., Syrian hamsters), would be crucial for evaluating its antiviral efficacy and pharmacokinetics. nih.gov Integrating structure-based drug design and in silico screening with these advanced preclinical models can streamline the identification and validation of new drug candidates derived from this compound. biorxiv.org

Innovative Derivatization and Scaffold Modification Strategies for Enhanced Selectivity and Efficacy

Innovative chemical strategies, including derivatization and scaffold modification, are critical for optimizing this compound's pharmacological profile, enhancing its selectivity, and improving its efficacy. The synthesis of novel Isoquinolinone derivatives, which encompass this compound, has already shown promise in developing multi-target antipsychotics with improved pharmacological profiles, characterized by high affinity for dopamine D2 and serotonin 5-HT2A receptors while maintaining low affinity for off-target receptors. ontosight.ai

This compound's core structure, including its isoxazole (B147169) ring and dibenzothiepine moiety, provides a scaffold for targeted modifications. ontosight.aibiorxiv.org Research into its derivatives has been ongoing, with studies exploring new compounds for their pharmacological effects, such as discoordinating and cataleptic activities. grafiati.com Given that this compound contains a piperazine (B1678402) group, insights from the broader nitrogen-containing heterocyclic family suggest that modifications to this moiety can lead to novel derivatives with enhanced central nervous system (CNS) activity and improved pharmacokinetic profiles. researchgate.net Future efforts will focus on rational design based on structure-activity relationships (SAR) to fine-tune its binding to specific targets, potentially leading to compounds with reduced side effects for neuropsychiatric indications or enhanced potency and selectivity for antiviral applications. Analytical derivatization methods have also been developed for its determination in biological fluids, demonstrating the chemical tractability of the compound. researchgate.net

Comparative Pharmacological Studies of this compound with Other Neuroleptic and Antiviral Agents

Comparative pharmacological studies are essential to position this compound within existing therapeutic landscapes and to identify its unique advantages or synergistic potential. In its traditional neuroleptic role, this compound has been directly compared with other established antipsychotics, such as haloperidol (B65202) and perphenazine, in the treatment of schizophrenic and schizoaffective psychoses. researchgate.netdntb.gov.ua These studies provide valuable insights into its relative efficacy and profile compared to first-generation antipsychotics.

With the discovery of its antiviral activity against SARS-CoV-2 Mpro, future research will undoubtedly involve extensive comparative studies with other known Mpro inhibitors and established antiviral agents. This compound's binding to Mpro has been noted alongside other inhibitors like N3, masitinib, carmofur, and boceprevir. nih.govmdpi.comresearchgate.netnih.govnih.gov Comparative analyses of binding affinities, mechanisms of action (e.g., covalent vs. non-covalent binding), and in vitro and in vivo efficacy against various viral strains will be crucial. For instance, this compound has an EC50 of 4.8 µM against SARS-CoV-2 Mpro, which can be compared to other known inhibitors. nih.gov

Table 1: Comparative Antiviral Activity of this compound and Other Mpro Inhibitors

| Compound | EC50 (µM) against SARS-CoV-2 Mpro | Cytotoxicity (CC50, µM) | Binding Type | Source Reference |

| This compound | 4.8 | 17 | Covalent | nih.gov |

| Tolperisone | 19.17 | >100 | Covalent | nih.gov |

| HEAT | 24.05 | 55.42 | Covalent | nih.gov |

Note: EC50 values represent the half-maximal effective concentration, and CC50 values represent the half-maximal cytotoxic concentration. A higher CC50 indicates lower cytotoxicity.

Integration of Computational Chemistry and Artificial Intelligence in this compound Research

The integration of computational chemistry and artificial intelligence (AI) is poised to revolutionize the research and development of compounds like this compound. Computational methods, including molecular docking, molecular dynamics simulations, and energy decomposition techniques, have already been employed to understand this compound's interaction with the SARS-CoV-2 Mpro, analyzing its binding mode and energy. biorxiv.orgnih.govscispace.commdpi.comresearchgate.netnih.gov

AI and machine learning algorithms can accelerate various stages of this compound research:

Target Identification: AI can analyze vast multi-omics datasets to identify novel biological targets for this compound, especially in complex conditions like schizophrenia or emerging viral diseases. mdpi.comcrownbio.com

Molecular Design and Optimization: Generative AI models can design novel this compound derivatives with desired pharmacological properties, such as enhanced selectivity, improved efficacy, or better pharmacokinetic profiles. mdpi.comcrownbio.comnih.govisomorphiclabs.comnews-medical.net These models can predict efficacy and toxicity, optimizing molecular structures at digital speed. mdpi.comnih.govnews-medical.net

Virtual Screening: Computational chemistry, augmented by AI, can rapidly screen millions of potential compounds for binding affinity to specific targets, identifying new lead structures or repurposing opportunities for this compound. biorxiv.orgmdpi.com

Preclinical Prediction: AI models can predict preclinical outcomes, reducing the need for extensive in vitro and in vivo experimentation, thus accelerating the development timeline. news-medical.net

The synergy between human scientific expertise and AI's data analysis capabilities is expected to drive faster breakthroughs and more effective drug development for this compound and similar compounds. news-medical.net

Q & A

Q. What are the key physicochemical properties of Isofloxythepin, and how are they experimentally determined?

Methodological Answer:

- Physicochemical characterization typically includes melting point (via differential scanning calorimetry), solubility (using HPLC or UV-Vis spectroscopy in varied solvents), and stability under thermal/light stress (via accelerated stability studies).

- Spectroscopic techniques like NMR (¹H/¹³C) and FT-IR are used for structural confirmation, while mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC with UV detection (>95% purity threshold recommended for biological assays) .

Q. What standardized protocols exist for synthesizing this compound in laboratory settings?

Methodological Answer:

- Synthesis often follows multi-step organic routes, e.g., nucleophilic substitution or cross-coupling reactions. Critical parameters include reaction temperature (controlled via reflux or microwave-assisted synthesis), catalyst selection (e.g., palladium for Suzuki couplings), and inert atmosphere (argon/nitrogen) to prevent side reactions.

- Post-synthesis purification involves column chromatography (silica gel, gradient elution) or recrystallization. Yield optimization requires iterative adjustment of stoichiometry and solvent polarity .

Q. How should researchers design initial bioactivity screens for this compound?

Methodological Answer:

- Begin with in vitro assays targeting hypothesized pathways (e.g., enzyme inhibition via fluorometric assays or cell viability via MTT/XTT). Use positive/negative controls (e.g., known inhibitors/DMSO vehicle) and triplicate runs to assess reproducibility.

- Dose-response curves (IC₅₀/EC₅₀ calculations) and selectivity indices (compared to related off-target systems) are essential for prioritizing follow-up studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

- Conduct a meta-analysis of experimental variables: Compare cell lines (e.g., HEK293 vs. HeLa), assay conditions (pH, incubation time), and compound handling (storage temperature, solvent).

- Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) and replicate studies under standardized conditions. Use statistical tools like ANOVA to identify confounding factors .

Q. What strategies optimize this compound’s bioavailability in preclinical models?

Methodological Answer:

- Employ prodrug design (e.g., esterification to enhance lipophilicity) or nanoformulations (liposomes, polymeric nanoparticles) to improve solubility and pharmacokinetics.

- In vivo pharmacokinetic studies (plasma half-life, tissue distribution via LC-MS/MS) and pharmacodynamic markers (e.g., target engagement assays) guide iterative refinement .

Q. How should researchers address batch-to-batch variability in this compound’s biological activity?

Methodological Answer:

- Implement rigorous quality control: Characterize each batch via HPLC purity checks, residual solvent analysis (GC-MS), and crystallinity assessment (XRPD).

- Use statistical process control (SPC) charts to monitor critical synthesis parameters (e.g., reaction time, temperature) and identify outliers .

Q. What computational methods predict this compound’s interaction with novel targets?

Methodological Answer:

- Perform molecular docking (AutoDock Vina, Schrödinger Suite) against homology-modeled targets, validated by MD simulations (AMBER, GROMACS) to assess binding stability.

- Combine with machine learning models (QSAR, Random Forest) trained on structural fingerprints to prioritize high-probability targets .

Q. How can isotopic labeling of this compound enhance metabolic pathway analysis?

Methodological Answer:

- Synthesize ¹³C/²H-labeled analogs using isotopically enriched precursors. Track metabolites via LC-HRMS or PET imaging in in vivo models.

- Use kinetic isotope effects (KIE) studies to elucidate rate-determining steps in metabolic degradation .

Methodological Guidance for Data Reporting

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

Methodological Answer:

- Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values. Use bootstrap resampling (≥1000 iterations) to estimate confidence intervals.

- For multiplexed assays, apply false discovery rate (FDR) corrections to minimize Type I errors .

Q. How should researchers structure a literature review to identify gaps in this compound’s mechanistic understanding?

Methodological Answer:

- Use keyword strategies: Combine "This compound" with terms like "mechanism of action," "kinetics," or "structure-activity relationship" in PubMed/Google Scholar. Filter by publication date (last 5 years) and impact factor (≥3.0 journals).

- Map contradictions using a synthesis matrix, highlighting disparities in experimental models or analytical methods .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical rigor in this compound’s in vivo studies?

Methodological Answer:

- Adhere to ARRIVE 2.0 guidelines: Report sample size justification, randomization methods, and blinding protocols. Obtain IACUC approval for animal welfare compliance.

- Include negative control groups and pre-register study designs on platforms like OSF to mitigate bias .

Q. How can researchers enhance the reproducibility of this compound’s in vitro assays?

Methodological Answer:

- Standardize cell culture conditions (passage number, mycoplasma testing) and compound storage (desiccated, -80°C). Use plate maps with interspersed controls to correct for edge effects.

- Share raw data (e.g., via Zenodo) and detailed protocols (Suppl. Materials) to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.